![molecular formula C10H17NO2 B2470234 trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine CAS No. 1932034-02-0](/img/structure/B2470234.png)
trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine
Overview
Description
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications
Synthesis and Peptide Construction
One notable application of trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine in scientific research is its use in the synthesis of complex organic molecules and peptides. Moreno‐Vargas et al. (2004) describe the enantiomerically pure synthesis of certain prolines and their incorporation into tripeptides using both Boc and Fmoc strategies of peptide synthesis. This showcases the compound's utility in constructing peptides with specific stereochemistry, essential for biological activity and drug development Moreno‐Vargas et al., 2004.
Enzymatic Resolution and Derivative Synthesis
Another area where this compound finds application is in the enzymatic resolution of racemates and synthesis of novel derivatives with potential biological activities. Forró et al. (1999) achieved high enantioselectivity in the resolution of racemates of cis- and trans-2-(Nβ-t-butoxycarbonyl-Nα-methylhydrazino)cyclopentanols and -cyclohexanols through lipase-catalyzed asymmetric acylation. This method efficiently produces enantiopure hydrazino esters and alcohols, which are valuable in further synthetic applications Forró et al., 1999.
Antimicrobial Agents
Kuroda and DeGrado (2005) explored the structure-activity relationship of cationic amphiphilic polymethacrylate derivatives, synthesized using N-(tert-butoxycarbonyl)aminoethyl methacrylate, as antimicrobial agents. Their study indicates the potential of modifying polymethacrylate derivatives to enhance antimicrobial efficacy while reducing toxicity, highlighting the broader implications of using functionalized compounds like this compound in developing new antimicrobial materials Kuroda & DeGrado, 2005.
Luminescence Switching
Naka et al. (2012) demonstrated the use of organoarsenic platinum(II) complexes, including this compound derivatives, in creating nonporous crystalline solids capable of on-off solid-state luminescence switching through reversible solvent vapor uptake and escape. This research presents an innovative approach to developing smart materials with potential applications in sensors and display technologies Naka et al., 2012.
properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-ethenylcyclopropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12)/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOIYIUNVJFOE-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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